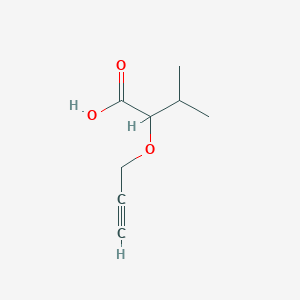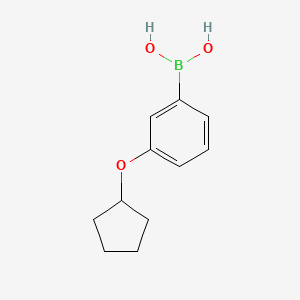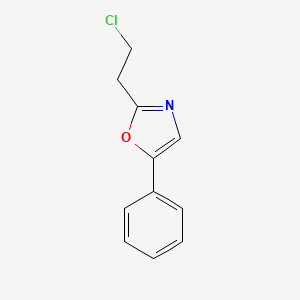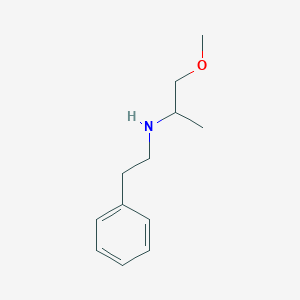![molecular formula C14H10ClNS B1454090 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile CAS No. 1405886-75-0](/img/structure/B1454090.png)
2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile
Übersicht
Beschreibung
“2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile” is a chemical compound with the molecular formula C14H10ClNS . It has an average mass of 259.754 Da and a monoisotopic mass of 259.022247 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile” consists of a benzonitrile group attached to a chlorophenyl group through a sulfur atom .Physical And Chemical Properties Analysis
“2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemiluminescence and Oxidation Studies
Research has explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including compounds related to 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile. These studies focused on their chemiluminescence properties and base-induced decomposition, revealing insights into their stability and light emission characteristics under different conditions (Watanabe et al., 2010).
Molecular Docking and Spectroscopic Investigation
A study conducted spectroscopic analysis (FT-IR, FT-Raman) and molecular docking of a similar compound. This research provides valuable insights into the molecular structure, stability, and potential biological applications, such as inhibitory activities against certain enzymes, suggesting its use in chemotherapeutic applications (Alzoman et al., 2015).
Coordination Chemistry and Catalysis
Investigations into the coordination chemistry of dinucleating P2N2S ligands, including compounds structurally related to 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile, have been conducted. These studies focus on the preparation and characterization of cationic palladium complexes, revealing their potential applications in catalysis and polymerization processes (Siedle et al., 2007).
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and evaluation of compounds structurally similar to 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile, focusing on their antimicrobial properties. These studies provide insights into the synthesis process and the potential of these compounds as antibacterial agents (Siddiqui et al., 2014).
Crystallography and Supramolecular Chemistry
Crystallographic studies have been conducted on compounds similar to 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile, focusing on their structural properties and supramolecular assembly. These studies offer insights into the crystal packing, molecular interactions, and potential applications in material science and molecular design (Gerasimova et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-10-2-3-11(9-16)14(8-10)17-13-6-4-12(15)5-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMVDIAKCVMJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)



![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)



![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)



![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)